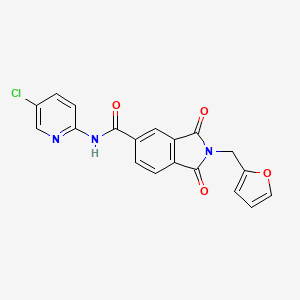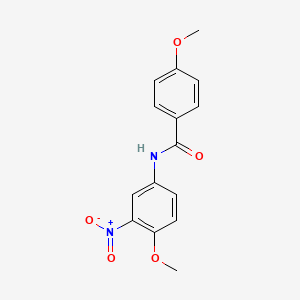![molecular formula C17H26ClNO3 B4411475 4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411475.png)
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride
説明
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride, also known as MPBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of synthetic cathinones, which are commonly used as psychoactive substances. However, the focus of
作用機序
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This mechanism of action is similar to that of other psychoactive substances such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases dopamine levels in the brain, which can lead to euphoria, increased energy, and decreased appetite. Additionally, this compound has been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
実験室実験の利点と制限
One advantage of using 4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation is its potential for abuse, which can make it difficult to obtain and use in a controlled manner.
将来の方向性
There are several potential future directions for research involving 4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride. One area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, this compound could be used to study the effects of synthetic cathinones on the brain and to develop new treatments for addiction. Finally, further research is needed to better understand the long-term effects of this compound on the brain and the body.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its high affinity for the dopamine transporter makes it a useful tool for studying the role of dopamine in the brain, and it has been used to investigate the effects of synthetic cathinones on the central nervous system. However, its potential for abuse and the need for further research on its long-term effects highlight the importance of using this compound in a controlled and responsible manner.
科学的研究の応用
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride has been studied for its potential as a research tool in various fields such as pharmacology, neuroscience, and toxicology. It has been shown to have a high affinity for the dopamine transporter, which makes it useful for studying the role of dopamine in the brain. Additionally, this compound has been used to investigate the effects of synthetic cathinones on the central nervous system.
特性
IUPAC Name |
4-[4-(3-morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-15(19)3-4-16-5-7-17(8-6-16)21-12-2-9-18-10-13-20-14-11-18;/h5-8H,2-4,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONGOSAPGOKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)
![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)


![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)
![N-(3-{[(3-chlorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4411468.png)
![2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4411482.png)
![{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
![4-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411497.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)